![molecular formula C23H19ClN2O3S2 B2421269 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942009-05-4](/img/structure/B2421269.png)

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including benzylation , thiazole ring formation , and acetamide functionalization . Detailed synthetic pathways and reaction conditions are documented in relevant literature .

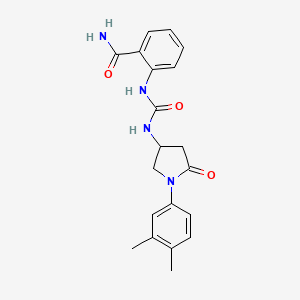

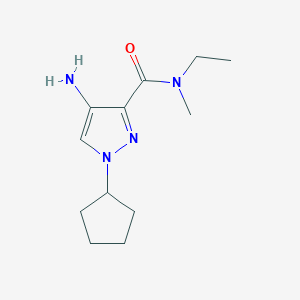

Molecular Structure Analysis

The molecular formula of this compound is C23H19ClN2O3S2 , with a molecular weight of 470.99 g/mol . The benzyl group provides rigidity, while the chlorobenzo[d]thiazol-2-yl moiety contributes to its aromatic character. The methylsulfonyl substituent enhances solubility and stability.

Chemical Reactions Analysis

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide may participate in various chemical reactions, including hydrolysis , oxidation , and substitution . Investigating its reactivity and potential transformations is crucial for understanding its behavior .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Metabolic Stability

Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles to improve metabolic stability, highlighting the compound's role in inhibiting PI3Kα and mTOR in vitro and in vivo. This research underscores the importance of the compound's structure in its biological activity and stability, pivotal for therapeutic applications (Stec et al., 2011).

Antimalarial and COVID-19 Applications

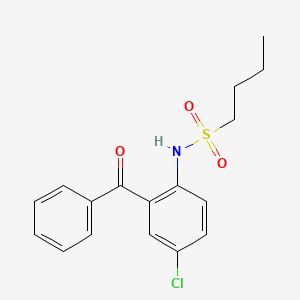

Theoretical investigation of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research explored the reactivity of sulfonamide derivatives, including structures similar to the query compound, demonstrating their potential utility in addressing global health challenges like malaria and COVID-19 (Fahim & Ismael, 2021).

Antimicrobial Activity

Synthesis and antimicrobial activity of novel sulphonamide derivatives highlighted the compound's utility in developing new antimicrobials. This study emphasized the significance of structural modifications to enhance activity against various microbial strains, indicating the potential for developing new therapeutic agents (Fahim & Ismael, 2019).

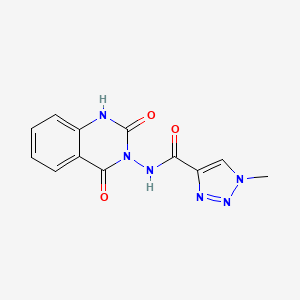

Anticonvulsant Agents

Synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents demonstrated the compound's relevance in synthesizing heterocyclic compounds with potential anticonvulsant activity. This area of research is crucial for developing new treatments for epilepsy and other seizure disorders (Farag et al., 2012).

Eigenschaften

IUPAC Name |

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKXSMRWVRILCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)

![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)

![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)

![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)